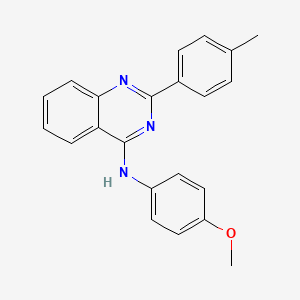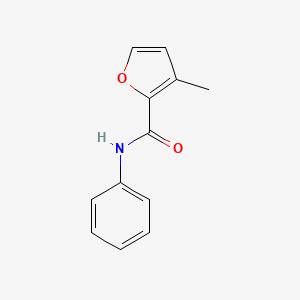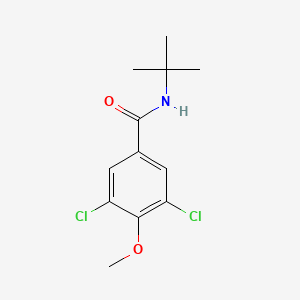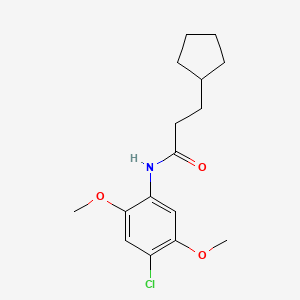
N-(4-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine is a chemical compound with significant research potential in the field of medicinal chemistry. It is commonly referred to as 4-MPDQ, and its molecular formula is C22H20N2O. The compound has a quinazoline core structure, which is a common motif in many biologically active molecules.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine is not fully understood. However, it has been shown to inhibit the activity of certain kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). Inhibition of these kinases can lead to the suppression of tumor growth and angiogenesis. Additionally, the compound has been shown to inhibit the replication of the hepatitis C virus by targeting the viral NS5B polymerase.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. The compound has also been shown to inhibit the replication of the hepatitis C virus. In vivo studies have shown that the compound can suppress tumor growth and angiogenesis in animal models.
实验室实验的优点和局限性
One advantage of using N-(4-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine in lab experiments is its potential as a kinase inhibitor. This makes it a promising candidate for the development of targeted cancer therapies. Additionally, the compound has shown antiviral and anti-inflammatory activities, which make it a potential therapeutic agent for the treatment of viral infections and inflammatory diseases. One limitation of using the compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine. One direction is the development of more potent and selective kinase inhibitors based on the quinazoline core structure. Another direction is the evaluation of the compound's potential as a therapeutic agent for viral infections and inflammatory diseases. Additionally, the compound's potential as a drug delivery vehicle could be explored, as the quinazoline core structure has been shown to enhance the cellular uptake of drugs. Finally, the compound's potential as a fluorescent probe for imaging applications could be investigated, as the quinazoline core structure has been shown to have fluorescent properties.
合成方法
The synthesis of N-(4-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine involves the reaction of 4-methoxyaniline and 4-methylbenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the quinazoline core structure. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to yield high purity and yield of the compound.
科学研究应用
N-(4-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine has potential applications in various fields of medicinal chemistry. It has been shown to have anticancer, antiviral, and anti-inflammatory activities. The compound has been evaluated for its potential as a kinase inhibitor, which makes it a promising candidate for the development of targeted cancer therapies. It has also been investigated for its antiviral activity against the hepatitis C virus. Additionally, the compound has shown anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-7-9-16(10-8-15)21-24-20-6-4-3-5-19(20)22(25-21)23-17-11-13-18(26-2)14-12-17/h3-14H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUNGJQCZCTDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]furo[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5801140.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)



![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5801200.png)
![5-isopropyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5801204.png)
![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)


![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)